
N-(2-methoxybenzyl)glycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methoxybenzyl)glycine, also known as 2-Methoxybenzylglycine (2-MBG), is an amino acid derivative that has been used in a variety of scientific research applications. It is a small molecule that has been studied for its biochemical and physiological effects, and is also used to synthesize other compounds. 2-MBG has been studied for its potential therapeutic applications in the treatment of various diseases, including cancer, inflammation, and metabolic diseases.
科学研究应用
2-MBG has been used in a variety of scientific research applications. It has been studied for its potential therapeutic applications in the treatment of various diseases, including cancer, inflammation, and metabolic diseases. It has also been used in the synthesis of other compounds, such as peptides, peptidomimetics, and small molecule drugs. Additionally, it has been used in the study of enzyme-catalyzed reactions, as well as in the study of protein-protein interactions.
作用机制
2-MBG has been found to act as an inhibitor of enzymes involved in the metabolism of amino acids and other molecules. It has been found to inhibit the activity of the enzyme arginase, which is involved in the breakdown of arginine to ornithine and urea. Additionally, it has been found to inhibit the activity of the enzyme serine hydroxymethyltransferase, which is involved in the synthesis of serine from glycine and formaldehyde.
Biochemical and Physiological Effects
2-MBG has been found to have a variety of biochemical and physiological effects. It has been found to reduce inflammation, increase insulin sensitivity, and reduce oxidative stress. Additionally, it has been found to have anti-cancer effects, and has been found to inhibit the growth of certain types of cancer cells.
实验室实验的优点和局限性
2-MBG has several advantages for use in laboratory experiments. It is a small molecule that is easy to synthesize and can be used in a variety of experiments. Additionally, it is relatively stable and can be stored for long periods of time. However, it has some limitations for use in laboratory experiments, such as its relatively low solubility in water, which can make it difficult to use in certain types of experiments.
未来方向
There are several potential future directions for the use of 2-MBG in scientific research. One potential direction is to further explore its potential therapeutic applications, particularly in the treatment of cancer, inflammation, and metabolic diseases. Additionally, further research could be conducted to explore its potential as a drug delivery system, as well as to further explore its mechanism of action. Additionally, further research could be conducted to explore its potential as an inhibitor of enzymes involved in the metabolism of amino acids and other molecules. Finally, further research could be conducted to explore its potential as a tool for studying protein-protein interactions and enzyme-catalyzed reactions.
合成方法
2-MBG can be synthesized from the reaction of glycine and 2-methoxybenzaldehyde in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is carried out at a temperature of 40-50°C for a period of 1-2 hours. The reaction mixture is then cooled and the product is isolated by filtration or crystallization.
属性
IUPAC Name |
2-[(2-methoxyphenyl)methylamino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-14-9-5-3-2-4-8(9)6-11-7-10(12)13/h2-5,11H,6-7H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZWRFKISPFGGPQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxybenzyl)glycine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


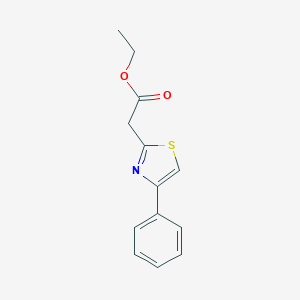
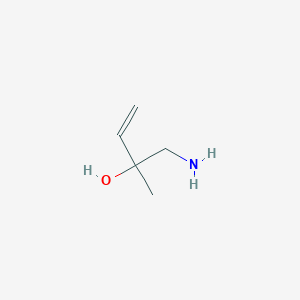
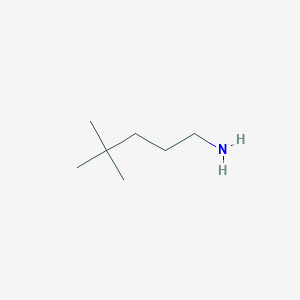
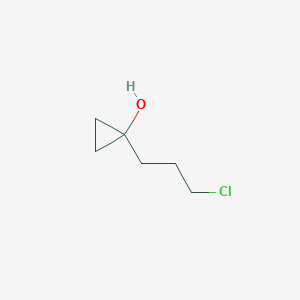

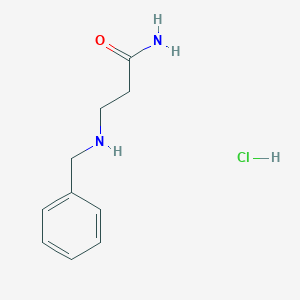
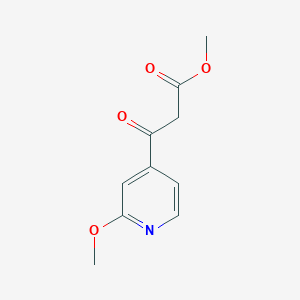
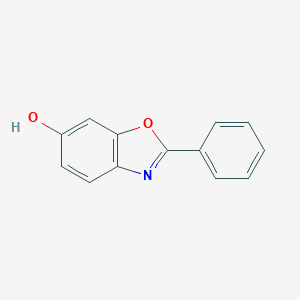
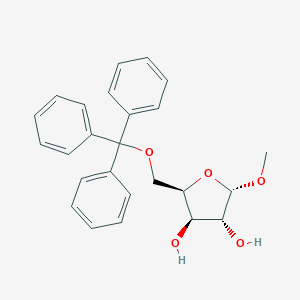

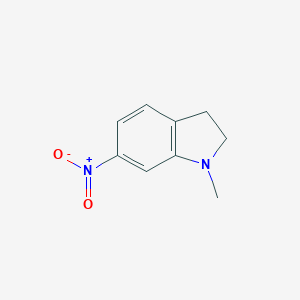
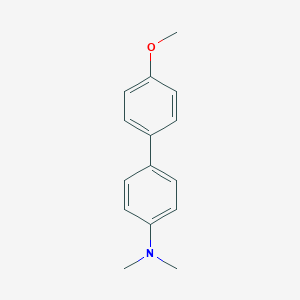
![(2'-Methyl[1,1'-biphenyl]-4-yl)methanol](/img/structure/B180179.png)